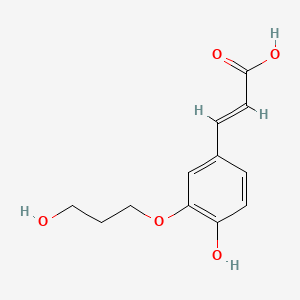
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid is an organic compound that belongs to the class of phenolic acids This compound is characterized by the presence of a hydroxyphenyl group attached to an acrylic acid moiety, with an additional hydroxypropoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid typically involves the reaction of 4-hydroxy-3-(3-hydroxypropoxy)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The acrylic acid moiety can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, leading to halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
The major products formed from these reactions include oxidized quinones, reduced saturated derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing cellular processes. The acrylic acid moiety can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involved in oxidative stress, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeic Acid: Similar in structure but lacks the hydroxypropoxy group.
Ferulic Acid: Contains a methoxy group instead of the hydroxypropoxy group.
p-Coumaric Acid: Lacks both the hydroxypropoxy and methoxy groups.
Uniqueness
(E)-3-(4-Hydroxy-3-(3-hydroxypropoxy)phenyl)acrylic Acid is unique due to the presence of the hydroxypropoxy group, which imparts distinct chemical and biological properties. This structural feature enhances its solubility, reactivity, and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C12H14O5 |
|---|---|
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
(E)-3-[4-hydroxy-3-(3-hydroxypropoxy)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H14O5/c13-6-1-7-17-11-8-9(2-4-10(11)14)3-5-12(15)16/h2-5,8,13-14H,1,6-7H2,(H,15,16)/b5-3+ |
InChI-Schlüssel |
KUQSXWYQZNYOQC-HWKANZROSA-N |
Isomerische SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)OCCCO)O |
Kanonische SMILES |
C1=CC(=C(C=C1C=CC(=O)O)OCCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


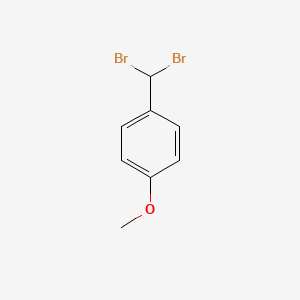
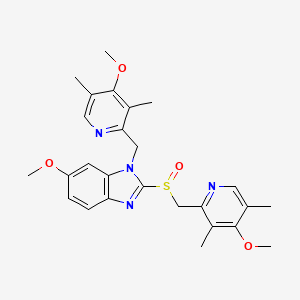
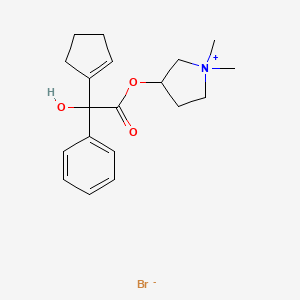
![N-[2-(2-methoxyethoxy)ethyl]-3-methylsulfonylsulfanylpropanamide](/img/structure/B13844804.png)

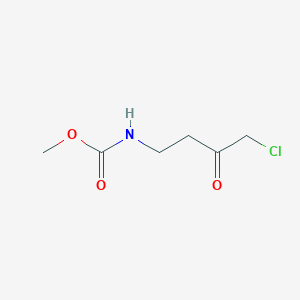

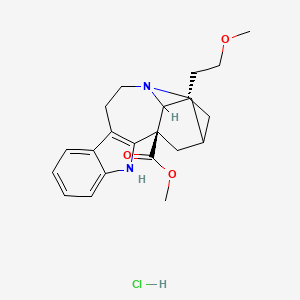

![azanium;(2S,3S)-4-[2-[[6-[bis(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-2-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B13844862.png)
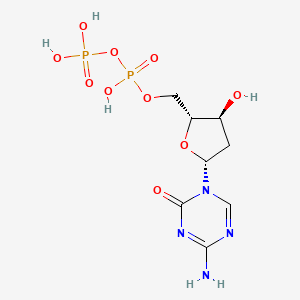

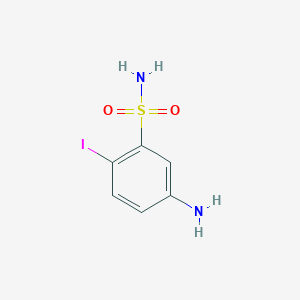
![(2S,3S,4S,5R,6S)-6-[(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13844871.png)
